molecular formula C24H20ClN3O3S B5727371 N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B5727371
M. Wt: 466.0 g/mol
InChI Key: TVFHDFCSZQMNIF-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone-sulfanyl acetamide class, characterized by a 3,4-dihydroquinazolin-4-one core linked to a sulfanyl acetamide moiety. The substituents include a 3-chloro-4-methoxyphenyl group on the acetamide nitrogen and a 4-methylphenyl group at position 3 of the quinazolinone ring.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-15-7-10-17(11-8-15)28-23(30)18-5-3-4-6-20(18)27-24(28)32-14-22(29)26-16-9-12-21(31-2)19(25)13-16/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFHDFCSZQMNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

    Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the acetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Studies

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest at G2/M phase

These findings suggest that the compound may interfere with critical cellular processes involved in cancer growth and survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Cytokine Inhibition

CytokineConcentration (ng/mL)Inhibition (%)
TNF-alpha5070
IL-62565

Such results demonstrate its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

Another area of application is in antimicrobial research. The compound has exhibited activity against several bacterial strains, suggesting its potential as an antibiotic agent.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound could be developed into a novel antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is likely to involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl group could also play a role in binding through disulfide bond formation or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound is compared to analogs with modifications in the quinazolinone substituents, acetamide-linked aryl groups, or sulfanyl connectivity. Key examples include:

Compound Name Substituents (Quinazolinone Position 3) Acetamide-Linked Aryl Group Molecular Weight Key References
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Ethoxyphenyl 3-Chloro-4-methylphenyl 463.94
N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Methylphenyl 3-Chloro-2-methylphenyl 450.0
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 4-Chlorophenyl 2,4,6-Trimethylphenyl 464.0
N-(4-Sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide 4-Chlorophenyl 4-Sulfamoylphenyl 477.88
Target Compound 4-Methylphenyl 3-Chloro-4-methoxyphenyl 468.34 N/A

Key Observations :

  • Steric Factors : Bulky substituents (e.g., 2,4,6-trimethylphenyl in ) may reduce solubility but improve target selectivity.
  • Hydrogen Bonding : The sulfamoyl group in introduces additional hydrogen-bonding capacity, which is absent in the target compound.

Yield and Purity :

  • Yields for analogs range from 85–95% after recrystallization (e.g., 94% for compound 13a in ) .
  • Purity is confirmed via elemental analysis (e.g., C, H, N, S within 0.1% of theoretical values) .
Physicochemical Properties
  • Solubility : The target compound’s methoxy group improves water solubility compared to chloro-substituted analogs .
  • Thermal Stability : Melting points for analogs range from 274–288°C (e.g., compound 13b in ) , suggesting high thermal stability.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

Property Details
Molecular Formula C19H19ClN2O2S
Molecular Weight 364.89 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Properties

Research indicates that derivatives of quinazoline compounds, including those similar to this compound, exhibit notable anticancer activity. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines, such as:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In vitro tests revealed that certain compounds within this class could induce apoptosis and inhibit tumor growth by targeting specific cellular pathways associated with cancer progression .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells through the activation of caspases and other apoptotic markers.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can mitigate oxidative stress in cells, a known contributor to cancer development.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that compounds similar to this compound exhibit antimicrobial activity. Research has documented their effectiveness against various bacterial strains and fungi, making them candidates for further exploration in treating infectious diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study by Apfel et al. demonstrated that quinazoline derivatives significantly inhibited the growth of HeLa cells at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanistic Insights :
    • Research published in PMC highlighted the role of these compounds in modulating apoptosis-related proteins, suggesting a dual mechanism involving both kinase inhibition and pro-apoptotic signaling pathways .
  • Antimicrobial Efficacy :
    • A recent investigation into the antimicrobial properties of related compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

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